![molecular formula C14H16N2O5S B5442694 N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide often involves the addition of carbamoylsilane to N-sulfonylimines, leading to α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides under catalyst-free conditions. This method has been demonstrated to afford products in good to excellent yields (H. Liu, Q.-P. Guo, & Jianxin Chen, 2015). Further synthesis routes include steps from basic organic compounds, utilizing reactions that emphasize the functional groups' interactions and transformations to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide has been extensively analyzed through methods such as X-ray diffraction and DFT calculations. These studies reveal the crystalline structure and electronic properties of the compounds, providing insights into their stability and reactivity (S. Demir et al., 2015).
Chemical Reactions and Properties
The reactivity of N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide derivatives towards different reagents and conditions highlights their versatile chemical properties. These compounds participate in various reactions, including sulfonylation and radical cyclizations, influenced by light and catalysts, showcasing their potential in synthetic chemistry (Xu Liu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-15-22(18,19)13-8-10(5-6-12(13)20-2)14(17)16-9-11-4-3-7-21-11/h3-8,15H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRIBNPSKETRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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